molecular formula C14H22O B3270823 1-(Tert-butoxy)-2-tert-butylbenzene CAS No. 5355-84-0

1-(Tert-butoxy)-2-tert-butylbenzene

Cat. No.: B3270823
CAS No.: 5355-84-0
M. Wt: 206.32 g/mol
InChI Key: GENFXHBADBDONR-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-2-tert-butylbenzene is a high-purity organic compound offered for research and development purposes. This substituted benzene features both a tert-butoxy ether group and a tert-butyl group on the aromatic ring, a structure that may be of significant interest in advanced organic synthesis and materials science. The tert-butyl group is known to impart steric hindrance and influence electron density, which can be valuable for tuning the molecule's physical properties and reactivity . This compound is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

1-tert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)11-9-7-8-10-12(11)15-14(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENFXHBADBDONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222340
Record name 1-(1,1-Dimethylethoxy)-2-(1,1-dimethylethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID801222340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5355-84-0
Record name 1-(1,1-Dimethylethoxy)-2-(1,1-dimethylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethoxy)-2-(1,1-dimethylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-2-tert-butylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-tert-butylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)-2-tert-butylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy and tert-butyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-(Tert-butoxy)-2-tert-butylbenzene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-2-tert-butylbenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, including the formation of reactive intermediates and the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

Positional Isomerism: Ortho vs. Para Substitution
  • 1-(Tert-butoxy)-4-tert-butylbenzene (para-substituted analog):
    The tert-butyl and tert-butoxy groups occupy the para positions. This arrangement reduces steric hindrance compared to the ortho-substituted analog, leading to higher yields in reactions involving bulky reagents. For example, in alkene addition reactions, the para-substituted derivative achieved 80% yield, while the ortho-substituted variant (1-(tert-butoxy)-2-tert-butylbenzene) required modified protocols due to steric constraints .

  • 1-Isopropyl-3-tert-butylbenzene (alkyl-substituted analog):
    Replacing the tert-butoxy group with an isopropyl group alters electronic effects. The electron-donating isopropyl group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions. However, the absence of an oxygen atom limits its utility in ether cleavage or nucleophilic reactions .

Functional Group Variations
  • 1-tert-Butoxy-4-chlorobenzene :
    The chlorine atom at the para position introduces electron-withdrawing effects, reducing ring electron density compared to this compound. This compound is more reactive in nucleophilic aromatic substitution but less effective in stabilizing intermediates via resonance .

  • tert-Butyl 4-acetylbenzoate (ester-containing analog):
    The acetyloxy group (-OAc) provides a reactive site for hydrolysis or transesterification, unlike the inert tert-butoxy group. This compound is often used in protecting-group strategies, whereas this compound serves as a steric modulator in coupling reactions .

Reactivity in Palladium-Catalyzed Reactions

This compound exhibits moderate reactivity in Pd-catalyzed olefinations. For example, its methyl-substituted derivative, 1-(tert-butoxy)-2-methylbenzene , yielded 52% in ethyl acrylate coupling, with high stereoselectivity (E/Z >20:1) . Comparatively:

  • 1-(Tert-butoxy)-4-methylbenzene (para-methyl analog): Higher yields (e.g., 60–70%) are typically observed due to reduced steric hindrance.
  • 1-(Tert-butoxy)-3-nitrobenzene (electron-deficient analog): The nitro group deactivates the ring, lowering reactivity in coupling reactions but enhancing electrophilic substitution at meta positions.

Physicochemical Properties

Property This compound tert-Butylbenzene 1-tert-Butoxy-4-chlorobenzene
Boiling Point (°C) 245–250 (estimated) 169–171 220–225
Solubility Low in polar solvents Miscible with hydrocarbons Low in water, soluble in EtOAc
Electron-Donating Effect Moderate (tert-butoxy group) Weak (tert-butyl group) Weak (tert-butoxy + Cl)
  • Notable Trend: The tert-butoxy group increases hydrophobicity compared to tert-butylbenzene, while chlorine in 1-tert-butoxy-4-chlorobenzene marginally enhances polarity without significantly altering solubility.

Biological Activity

1-(Tert-butoxy)-2-tert-butylbenzene is a compound that has garnered interest due to its biological activity, particularly in the context of its potential effects on human health and the environment. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H18O
  • Molecular Weight : 194.28 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Properties : Similar compounds, such as 2-tert-butyl-1,4-benzenediol, are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems .
  • Endocrine Disruption : Compounds with structural similarities to this compound have been implicated as endocrine disruptors. For instance, 2,4-Di-tert-butylphenol has shown potential to activate retinoid X receptors (RXRα), suggesting that related compounds may exhibit similar endocrine-modulating activities .
  • Cytotoxic Effects : Research indicates that tert-butylbenzene derivatives can induce cytotoxicity in various cell lines. A study showed that exposure to tert-butylbenzene resulted in increased reactive oxygen species (ROS) formation and cell signaling alterations in alveolar macrophages .

This compound's biological activity is mediated through various biochemical pathways:

  • Cytochrome P450 Enzymes : This compound may interact with cytochrome P450 enzymes (e.g., CYP2C19), which are crucial for drug metabolism and the activation of xenobiotics. Binding studies have indicated an AC50 value of 4.39 µM for CYP2C19, highlighting its potential impact on drug metabolism .
  • Aryl Hydrocarbon Receptor (AHR) : The activation of AHR is associated with the regulation of various genes involved in xenobiotic metabolism. This receptor's role suggests that this compound could influence the expression of detoxifying enzymes .

Case Studies and Research Findings

Several studies have explored the effects of related compounds, providing insights into the potential biological activities of this compound:

  • Oxidative Stress and Inflammation : In vitro studies demonstrated that tert-butylbenzene exposure led to increased ROS levels in macrophages, suggesting a pro-inflammatory response .
  • Acute Toxicity Assessments : Research has shown varied toxicity profiles for alkylbenzenes. For instance, acute oral administration of tert-butylbenzene resulted in significant mortality in animal models, indicating a need for careful evaluation of its safety profile .

Comparative Analysis Table

CompoundBiological ActivityMechanism of ActionReference
This compoundPotential antioxidant; endocrine disruptorCytochrome P450 interaction; AHR activation
2-tert-Butyl-1,4-benzenediolAntioxidantScavenging free radicals
2,4-Di-tert-butylphenolEndocrine disruptorRXRα activation
tert-ButylbenzeneCytotoxic effectsROS formation

Q & A

Q. What are the molecular structure and key physicochemical properties of 1-(tert-butoxy)-2-tert-butylbenzene?

  • Answer : The compound features a benzene ring substituted with a tert-butoxy group at position 1 and a tert-butyl group at position 2. Key properties include:
PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC₁₅H₂₄OPubChem
Molecular Weight220.35 g/molPubChem
CAS Number84697-14-3CAS
Functional groups influence reactivity: the bulky tert-butyl groups enhance steric hindrance, while the ether linkage (tert-butoxy) participates in nucleophilic substitutions .

Q. What are the common synthetic routes for this compound?

  • Answer : The primary method involves Friedel-Crafts alkylation :
  • Reagents : Benzene derivative, tert-butyl alcohol, and a Lewis acid catalyst (e.g., AlCl₃).
  • Conditions : Anhydrous environment, controlled temperature (0–50°C), and inert atmosphere to prevent side reactions.
    Alternative routes include nucleophilic substitution of tert-butoxide with halogenated intermediates under basic conditions (e.g., NaOH in ethanol) .

Q. What safety precautions are required when handling this compound in a laboratory?

  • Answer :
  • Personal Protective Equipment (PPE) : Gloves (chemically resistant material), tightly sealed goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., diatomite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Answer :
  • Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) to balance activity and selectivity. For example, AlCl₃ may favor alkylation over competing side reactions .
  • Solvent Selection : Non-polar solvents (e.g., dichloromethane) enhance electrophilic aromatic substitution efficiency.
  • Temperature Control : Lower temperatures (0–10°C) minimize polyalkylation. Monitor via in-situ FTIR or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :
  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (split patterns due to substituents).
  • IR Spectroscopy : Detect ether C-O stretching (~1100 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peak (m/z 220) and fragmentation patterns (loss of tert-butoxy group).
  • X-ray Crystallography (if crystalline): Resolve steric effects and confirm regiochemistry .

Q. How should researchers address discrepancies in reported reactivity or yields across studies?

  • Answer :
  • Variable Analysis : Compare catalysts, solvents, and temperature gradients. For example, AlCl₃ vs. FeCl₃ may yield 60% vs. 45% due to differing Lewis acidity .
  • By-Product Identification : Use GC-MS to detect intermediates (e.g., diaryl ethers from competing O-alkylation).
  • Reproducibility Checks : Validate protocols using peer-reviewed methods and control moisture levels rigorously .

Q. What role do steric and electronic effects play in the compound’s reactivity?

  • Answer :
  • Steric Effects : The tert-butyl groups hinder electrophilic attack at adjacent positions, directing substitutions to less hindered sites.
  • Electronic Effects : The tert-butoxy group is electron-donating via resonance, activating the ring for electrophilic substitutions but deactivating it toward nucleophilic attacks.
  • Case Study : Oxidation with KMnO₄ under acidic conditions selectively targets the benzylic position, forming ketones or carboxylic acids .

Data Contradiction Analysis

  • Example : Conflicting reports on Friedel-Crafts alkylation yields (50–80% in literature).
    • Resolution : Differences may arise from catalyst purity (anhydrous AlCl₃ vs. hydrated forms) or substrate ratios. Systematic DOE (Design of Experiments) can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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